
1-(p-Nitrobenzoyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Nitrobenzoyl)aziridine is a nitrogen-containing heterocyclic compound that has drawn significant attention in the scientific community due to its unique chemical structure and potential applications. This compound is also known as NBD-aziridine and is widely used in organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 1-(p-Nitrobenzoyl)aziridine is complex and depends on the specific application. In organic synthesis, NBD-aziridine acts as a nucleophile and attacks electrophilic species such as carbonyl compounds. In fluorescent labeling, this compound reacts with amino or thiol groups of proteins or peptides, resulting in the formation of a fluorescent product. In drug development, 1-(p-Nitrobenzoyl)aziridine can act as a prodrug that releases the active compound upon enzymatic cleavage.
Biochemische Und Physiologische Effekte
1-(p-Nitrobenzoyl)aziridine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that NBD-aziridine can inhibit the activity of several enzymes, including proteases, kinases, and esterases. Moreover, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells. In terms of physiological effects, 1-(p-Nitrobenzoyl)aziridine has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(p-Nitrobenzoyl)aziridine in lab experiments are numerous. This compound is easy to synthesize, has high purity, and can be used for the synthesis of various compounds. Moreover, NBD-aziridine is a versatile reagent that can be used for fluorescent labeling, enzyme inhibition, and drug development. However, there are also limitations associated with the use of this compound. For example, NBD-aziridine is sensitive to moisture and should be stored in a dry environment. Moreover, this compound is relatively expensive, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 1-(p-Nitrobenzoyl)aziridine in scientific research. One potential application is the development of new fluorescent probes for the detection of biomolecules. Another direction is the use of NBD-aziridine as a prodrug for the targeted delivery of drugs. Moreover, this compound can be used for the synthesis of new materials with unique properties. Finally, further studies are needed to explore the potential of 1-(p-Nitrobenzoyl)aziridine in the treatment of various diseases, including cancer and Alzheimer's disease.
Conclusion
In conclusion, 1-(p-Nitrobenzoyl)aziridine is a versatile compound that has numerous applications in scientific research. This compound can be easily synthesized and has high purity, making it an ideal reagent for various lab experiments. Moreover, 1-(p-Nitrobenzoyl)aziridine has shown promising results in the development of new drugs, materials, and fluorescent probes. Further studies are needed to explore the full potential of this compound in various applications.
Synthesemethoden
There are several methods for synthesizing 1-(p-Nitrobenzoyl)aziridine, but the most common one is the reaction between p-nitrobenzoyl chloride and aziridine. This reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield and purity. Other methods include the reaction between p-nitrobenzoyl isocyanate and aziridine or the reaction between p-nitrobenzyl bromide and aziridine.
Wissenschaftliche Forschungsanwendungen
1-(p-Nitrobenzoyl)aziridine has been extensively used in scientific research due to its unique properties. It is a versatile reagent that can be used for the synthesis of various compounds, including peptides, amino acids, and heterocycles. NBD-aziridine is also used as a fluorescent probe for the detection of enzymes, nucleic acids, and proteins. Moreover, this compound has shown promising results in the development of new drugs and materials.
Eigenschaften
CAS-Nummer |
19614-29-0 |
|---|---|
Produktname |
1-(p-Nitrobenzoyl)aziridine |
Molekularformel |
C9H8N2O3 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
aziridin-1-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C9H8N2O3/c12-9(10-5-6-10)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
InChI-Schlüssel |
WUTHXPCLBWBKMP-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
19614-29-0 |
Synonyme |
1-(p-Nitrobenzoyl)aziridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



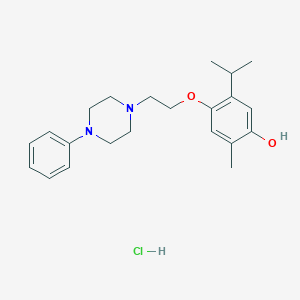
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)

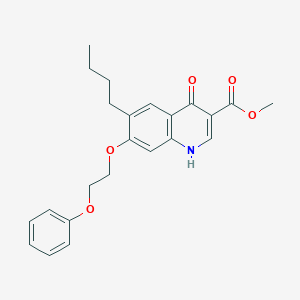
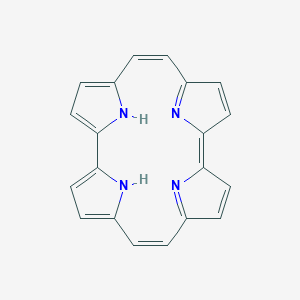
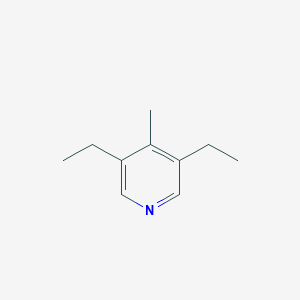
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
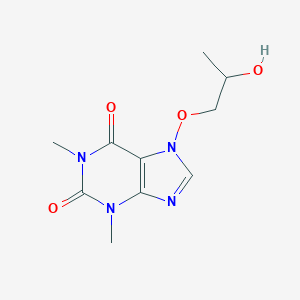

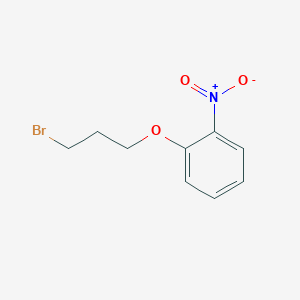

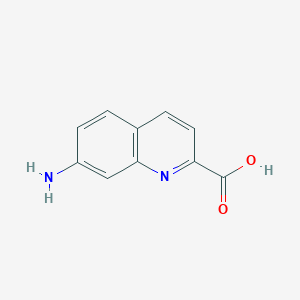
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)